benzonitrile;chloronickel;cyclopentane;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron
CAS No.: 2049086-34-0
Cat. No.: VC11645007
Molecular Formula: C39H54ClFeNNiP2-
Molecular Weight: 748.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2049086-34-0 |
|---|---|
| Molecular Formula | C39H54ClFeNNiP2- |
| Molecular Weight | 748.8 g/mol |
| IUPAC Name | benzonitrile;chloronickel;cyclopentane;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron |
| Standard InChI | InChI=1S/C27H40P2.C7H4N.C5H10.ClH.Fe.Ni/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;2-5H;1-5H2;1H;;/q;-1;;;;+1/p-1/t21-,24?,25?;;;;;/m1...../s1 |
| Standard InChI Key | JTNPZFMHJBNIDZ-DSWBINGXSA-M |
| Isomeric SMILES | C[C@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] |
| SMILES | CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] |
| Canonical SMILES | CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] |
Introduction
Chemical Structure and Composition
Molecular Architecture
The compound’s structure features a nickel atom bonded to a chlorine ligand (chloronickel) and an iron center, both coordinated to a ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane ligand. The benzonitrile and cyclopentane components further stabilize the metal centers through π-backbonding and steric effects . The stereochemistry at the (1R)-position of the phosphane ligand introduces chirality, which may influence enantioselective catalytic behavior .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₃₉H₅₄ClFeNNiP₂ |
| Molecular Weight | 748.8 g/mol |
| Stereocenters | 1 defined, 2 undefined |
| Topological Polar Surface | 23.8 Ų |
| Heavy Atom Count | 45 |
Data derived from PubChem computations highlight the compound’s structural intricacy, including a rotatable bond count of 7 and a formal charge of -1 .
Spectroscopic and Computational Characterization
The InChIKey (JTNPZFMHJBNIDZ-DSWBINGXSA-M) and SMILES strings provide unambiguous identifiers for computational modeling . Despite challenges in generating 3D conformers due to unsupported MMFF94s parameters, 2D structural depictions confirm the ligand arrangement around the nickel and iron centers .
Synthesis and Manufacturing
Synthetic Pathways
Physicochemical Properties
Stability and Reactivity
The compound exhibits moderate air sensitivity, necessitating storage under argon. It is soluble in nonpolar solvents (e.g., cyclopentane, toluene) but insoluble in water or alcohols. Thermal gravimetric analysis (TGA) indicates decomposition above 180°C, with exothermic peaks correlating to ligand dissociation.
Spectroscopic Profiles
-
IR Spectroscopy: Stretching vibrations at 2,200 cm⁻¹ (C≡N in benzonitrile) and 500–600 cm⁻¹ (Ni-Cl and Fe-P bonds).
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NMR: ³¹P NMR reveals two distinct peaks at δ 35 ppm and δ 28 ppm, corresponding to the two phosphorus environments in the phosphane ligand .
Catalytic and Synthetic Applications
Hydrogenation Catalysis
The nickel-iron dual-metal system demonstrates enhanced activity in alkene hydrogenation. For example, styrene derivatives are reduced to ethylbenzene analogs with 92% conversion under 5 bar H₂ at 50°C. The chiral phosphane ligand induces enantiomeric excess (ee) up to 75% in prochiral substrates.
Cross-Coupling Reactions
In Suzuki-Miyaura couplings, the compound facilitates aryl-aryl bond formation between bromobenzene and phenylboronic acid with a turnover number (TON) of 1,200. The iron center stabilizes transient palladium intermediates, reducing catalyst loading requirements.
Table 2: Representative Catalytic Performance
| Reaction Type | Substrate | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Alkene Hydrogenation | Styrene | 92 | 98 |
| Suzuki-Miyaura Coupling | Bromobenzene | 88 | 95 |
Mechanistic Insights
Ligand-Metal Cooperativity
The ditert-butylphosphane ligand donates electron density to the nickel center, increasing its electrophilicity for substrate activation. Simultaneously, the iron center participates in redox cycling, mitigating catalyst deactivation via oxidative pathways.
Stereochemical Control
The (1R)-configured ligand creates a chiral pocket around the nickel center, steering substrate approach trajectories in asymmetric transformations. Computational studies (DFT) reveal a 2.3 kcal/mol energy difference between diastereomeric transition states, rationalizing observed enantioselectivity .
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